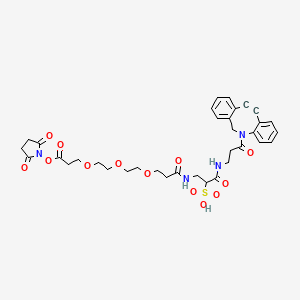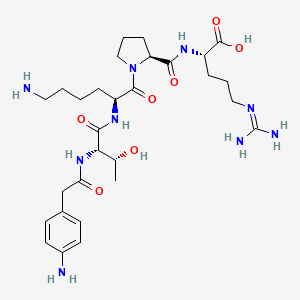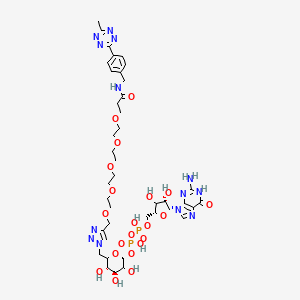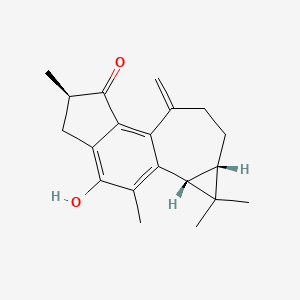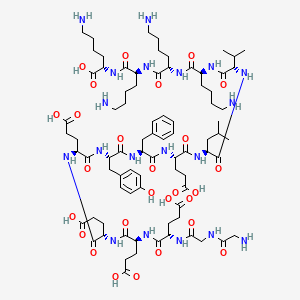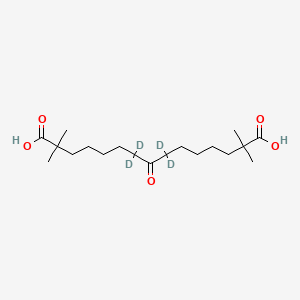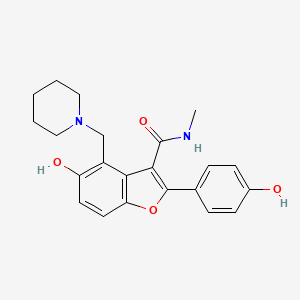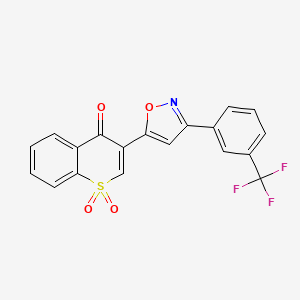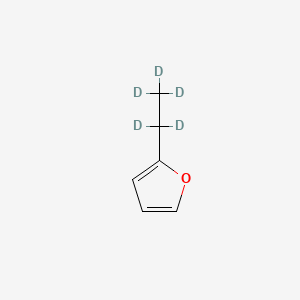
2-(1,1,2,2,2-pentadeuterioethyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,2,2,2-pentadeuterioethyl)furan is a deuterated derivative of furan, a five-membered aromatic heterocyclic compound containing one oxygen atom. The deuterium atoms replace the hydrogen atoms in the ethyl group, making it a valuable compound for various scientific studies, particularly in the field of spectroscopy and reaction mechanism studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-pentadeuterioethyl)furan can be achieved through several methods. One common approach involves the deuteration of ethyl furan using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration. Another method involves the use of deuterated reagents such as deuterated ethyl iodide in a substitution reaction with furan.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process requires stringent control of reaction conditions to achieve high yields and purity of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,2,2,2-pentadeuterioethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: The ethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Products include furan-2-carboxylic acid and other oxidized derivatives.
Reduction: Tetrahydrofuran and its derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1,1,2,2,2-pentadeuterioethyl)furan has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1,1,2,2,2-pentadeuterioethyl)furan involves the interaction of the deuterated ethyl group with various molecular targets. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen. This property is particularly useful in studying reaction mechanisms and pathways in detail.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-pentenyl)furan: A furan derivative with a pentenyl group.
2-(1,1,2,2,2-pentafluoroethyl)furan: A furan derivative with a pentafluoroethyl group.
2-(1,1,2,2,2-pentachloroethyl)furan: A furan derivative with a pentachloroethyl group.
Uniqueness
2-(1,1,2,2,2-pentadeuterioethyl)furan is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and reaction mechanism analysis. The isotope effect associated with deuterium allows for detailed investigation of reaction pathways and intermediates, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
101.16 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentadeuterioethyl)furan |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3/i1D3,2D2 |
Clave InChI |
HLPIHRDZBHXTFJ-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CO1 |
SMILES canónico |
CCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
